molecular formula C8H13N3O5S B549169 Mertiatide CAS No. 66516-09-4

Mertiatide

Cat. No.: B549169
CAS No.: 66516-09-4
M. Wt: 263.27 g/mol
InChI Key: RXACEEPNTRHYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Systematic Nomenclature

This compound possesses the molecular formula C8H13N3O5S with a molecular weight of 263.27 g/mol, as confirmed by computational analysis conducted by PubChem. The compound is officially designated under the International Nonproprietary Name (INN) system as this compound, while its systematic IUPAC nomenclature identifies it as 2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid. This systematic name accurately reflects the compound's structural architecture, consisting of a mercaptoacetic acid residue linked to a triglycine peptide chain through sequential amide bonds.

The compound is extensively catalogued under multiple synonymous designations including mercaptoacetyltriglycine, N-(2-mercaptoacetyl)glycylglycylglycine, and the abbreviated form MAG3. The Chemical Abstracts Service registry number 66516-09-4 provides definitive identification for this compound in chemical databases. The molecular structure exhibits achiral characteristics with no defined stereocenters, rendering it optically inactive.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C8H13N3O5S
Molecular Weight 263.27 g/mol
CAS Registry Number 66516-09-4
UNII Identifier 8NVY8268MY
Stereochemistry Achiral
Defined Stereocenters 0/0
Optical Activity None

The InChI representation of this compound is documented as InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16), providing a standardized structural identifier for computational applications. The corresponding SMILES notation C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS offers an alternative linear representation of the molecular structure.

Crystallographic Analysis and Conformational Isomerism

Crystallographic studies of this compound and its metal complexes have provided crucial insights into the three-dimensional structural arrangements and conformational preferences of this important radiopharmaceutical precursor. X-ray crystallographic analysis represents the gold standard methodology for determining atomic positions and chemical bonding patterns in crystalline materials. The structural characterization of this compound complexes has been particularly important for understanding the coordination behavior with technetium and rhenium radioisotopes.

Detailed crystallographic analysis of the rhenium(V) oxo complex of this compound in its dianionic form has been reported, providing valuable structural information about the physiologically relevant coordination geometry. The crystal structure of Na2[ReO(MAG3)]·5H2O reveals a distorted square pyramidal geometry around the rhenium center, with the nitrogen and sulfur donor atoms forming the base of the pyramid and the oxo ligand positioned at the apex. This structural arrangement is particularly significant because it represents the coordination geometry adopted in the physiologically active form of the complex.

The conformational analysis of this compound reveals important stereostructural considerations that influence its biological activity. Unlike diamide dimercaptide ligands that exhibit problematic stereoisomerism, the triamide mercaptide structure of this compound provides advantages in avoiding complex stereochemical issues. The terminal carboxyl group in the physiologically relevant dianion adopts a syn orientation relative to the oxo ligand, which differs from the anti conformation observed in certain monanionic derivatives.

Table 2: Crystallographic Parameters of this compound Metal Complexes

Complex Crystal System Space Group Coordination Geometry Reference
Na2[ReO(MAG3)]·5H2O - - Distorted Square Pyramidal
[Ph4P][99TcO(MAG3H)] - - Square Pyramidal
[Bu4N][ReO(MAG3H)] - - Square Pyramidal

The conformational flexibility of the glycine residues within the this compound structure allows for adaptation to different coordination environments while maintaining optimal binding affinity for technetium radioisotopes. This structural adaptability contributes significantly to the compound's effectiveness as a chelating agent in radiopharmaceutical applications.

Coordination Chemistry of Technetium-99m in this compound Complex

The coordination chemistry of technetium-99m with this compound represents a sophisticated example of radiometal chelation that has been optimized for medical imaging applications. Technetium-99m this compound, systematically designated as disodium[N-[N-[N-(mercaptoacetyl)glycyl]glycyl]glycinato(2-)-N,N′,N″,S′]oxotechnetate(2-), forms through the complexation of technetium-99m with the penta-anionic form of this compound.

The technetium-99m complex exhibits a molecular formula of C8H8N3Na2O6STc with a molecular weight of 419.12 g/mol. The coordination occurs through a tetradentate binding mode involving three nitrogen atoms from the amide groups and one sulfur atom from the mercaptoacetyl moiety, creating what is classified as an N3S coordination environment. This coordination arrangement provides exceptional thermodynamic stability and kinetic inertness, essential properties for radiopharmaceutical applications.

The synthesis of technetium-99m this compound involves the reduction of pertechnetate using stannous chloride in the presence of the betiatide precursor compound. Betiatide, with the systematic name N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine and molecular weight of 367.38 g/mol, serves as a stabilized form of this compound where the sulfur atom is protected by a benzoyl group. During the radiolabeling process, heating removes the S-benzoyl protecting group, allowing formation of the active technetium complex.

Table 3: Physical Characteristics of Technetium-99m this compound

Property Value Reference
Physical Half-life 6.02 hours
Principal Photon Energy 140.5 keV
Gamma Emission Percentage 89.07%
Technetium Oxidation State +5
Coordination Environment N3S
Molecular Weight (Complex) 419.12 g/mol

The pharmacokinetic properties of technetium-99m this compound are directly related to its coordination chemistry and molecular structure. The complex is rapidly cleared from the bloodstream predominantly through tubular secretion in the kidneys, closely mimicking the renal handling of para-aminohippuric acid. This behavior results from the optimal balance of hydrophilicity and lipophilicity conferred by the coordination structure, allowing efficient recognition by renal transport systems while maintaining adequate stability in biological fluids.

Comparative Structural Analysis with Related Radiopharmaceuticals

Comparative structural analysis of this compound with related radiopharmaceuticals reveals the evolutionary development of technetium-based renal imaging agents and highlights the superior characteristics that have established this compound as a preferred clinical agent. The development of this compound represented a significant advancement over earlier radiopharmaceuticals, particularly in addressing stereochemical complications and improving pharmacokinetic properties.

Prior to this compound, diamide dimercaptide (N2S2) ligands were extensively investigated for technetium complexation, but these compounds exhibited problematic stereoisomerism that complicated their clinical application. The transition to the triamide mercaptide (N3S) architecture of this compound successfully obviated these stereochemical problems while maintaining excellent renal clearance characteristics. This structural modification eliminated the formation of multiple geometric isomers that had previously complicated the radiochemistry and quality control of technetium radiopharmaceuticals.

Comparative studies with iodine-131 orthoiodohippurate (OIH), the previous gold standard for renal imaging, demonstrate the advantages of technetium-99m this compound. While OIH provides excellent renal clearance properties, the use of iodine-131 presents dosimetric disadvantages due to its longer half-life and beta particle emissions. Technetium-99m this compound offers superior imaging characteristics with its 140 keV gamma emission and 6-hour half-life, providing excellent image quality while minimizing radiation exposure to patients.

Table 4: Comparative Analysis of Renal Radiopharmaceuticals

Radiopharmaceutical Coordination Type Half-life Principal Energy Clearance Mechanism Reference
99mTc-Mertiatide N3S 6.02 hours 140.5 keV Tubular Secretion
131I-OIH - 8.02 days 364 keV Tubular Secretion
99mTc-DTPA N3O3 6.02 hours 140.5 keV Glomerular Filtration
99mTc-EC N2S2 6.02 hours 140.5 keV Tubular Secretion

Recent developments in radiopharmaceutical chemistry have explored modifications to the this compound structure to further optimize renal clearance properties. Research into mercaptoacetamide-ethylene-cysteine (MAEC) complexes has investigated hybrid structures combining features of both this compound and ethylenedicysteine. These studies have demonstrated that while structural modifications can influence clearance rates, the fundamental N3S coordination architecture of this compound remains highly effective for clinical applications.

The structural analysis of sulphonate and phosphonate derivatives of this compound has provided additional insights into structure-activity relationships. These derivatives maintain the core triamide mercaptide structure while incorporating additional anionic groups designed to enhance renal transport. However, clinical studies have generally confirmed that the original this compound structure provides an optimal balance of stability, synthesis efficiency, and biological performance.

Properties

CAS No.

66516-09-4

Molecular Formula

C8H13N3O5S

Molecular Weight

263.27 g/mol

IUPAC Name

2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16)

InChI Key

RXACEEPNTRHYBQ-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS

Canonical SMILES

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS

Key on ui application

MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry.

boiling_point

792.3ºC at 760 mmHg

melting_point

N/A

Other CAS No.

66516-09-4

sequence

deamino-Ncy-Gly-Gly-Gly-OH

source

Synthetic

storage

-20°C

Synonyms

99m Mercaptoacetylglycyl-glycyl-glycine, Technetium
99m Mertiatide, Tc
99mTc MAG3
99mTc Mercaptoacetyltriglycine
99mTc-MAG3
99mTc-Mercaptoacetyltriglycine
MAG3, TechneScan
Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m
Mertiatide, Tc 99m
Tc 99m Mertiatide
TechneScan MAG3
Technetium 99m MAG3
Technetium 99m Mercaptoacetylglycyl glycyl glycine
Technetium 99m Mercaptoacetylglycyl-glycyl-glycine
Technetium 99m Mercaptoacetylglycylglycylglycine
Technetium 99m Mercaptoacetyltriglycine
Technetium Tc 99m Mertiatide
Technetium-99m-MAG3
Technetium-99m-Mercaptoacetylglycylglycylglycine
Technetium-99m-Mercaptoacetyltriglycine

Origin of Product

United States

Preparation Methods

Core Components of the Preparation Kit

The preparation kit for technetium Tc 99m mertiatide contains:

  • Betiatide (N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine): A tripeptide derivative serving as the chelating agent for technetium.

  • Stannous chloride dihydrate (SnCl₂·2H₂O): A reducing agent that facilitates the conversion of pertechnetate (TcO₄⁻) to Tc⁴+ for complexation.

  • Sodium tartrate dihydrate : Stabilizes the stannous ion and prevents oxidation.

  • Lactose monohydrate : A lyoprotectant ensuring stability during freeze-drying.

The molecular structure of betiatide enables selective binding to renal tubular cells, with the thioacetyl group coordinating technetium in a square pyramidal geometry.

Radiochemical Preparation Protocol

Reconstitution Procedure

The preparation involves the following critical steps, as mandated by the FDA and Health Canada:

  • Vial Preparation :

    • Thaw the lyophilized kit at room temperature (20–25°C).

    • Aseptically inject 1–5 mL of sterile sodium pertechnetate Tc 99m (740 MBq–7.4 GBq) into the reaction vial.

  • Oxidation Control :

    • Withdraw 2 mL of argon gas from the vial and replace it with filtered air to oxidize excess Sn²+ ions, preventing colloidal TcO₂ formation.

  • Heating Protocol :

    • Immediately transfer the vial to a rolling boil water bath (100°C) within 5 minutes of pertechnetate addition.

    • Incubate for 10 minutes inside a lead shield to ensure uniform heating while minimizing radiation exposure.

  • Cooling and Quality Assessment :

    • Cool the vial to room temperature (15–20 minutes).

    • Inspect for clarity; particulate matter indicates improper labeling and warrants rejection.

Reaction Kinetics and Optimization

Recent studies demonstrate that the labeling efficiency depends on:

  • Temperature : Heating at 100°C achieves >95% radiochemical purity (RCP) within 10 minutes.

  • pH : Optimal labeling occurs at pH 5.0–6.0, maintained by sodium tartrate buffer.

  • Stannous Ion Concentration : 0.05–0.2 mg SnCl₂·2H₂O per vial prevents under- or over-reduction.

ParameterOptimal RangeEffect on RCP
Temperature100°C ± 2°CIncreases by 30%
Incubation Time10 minMaximizes yield
pH5.0–6.0Prevents hydrolysis

Data derived from.

Quality Control and Validation

Radiochemical Purity Testing

Two methods are universally employed:

Instant Thin-Layer Chromatography (ITLC)

  • Mobile Phase : Acetone (for free pertechnetate) vs. saline (for colloidal impurities).

  • Acceptance Criteria : ≥90% RCP, with free TcO₄⁻ ≤2% and hydrolyzed Tc ≤8%.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase.

  • Eluent : Gradient of 0.1% TFA in acetonitrile/water.

  • Retention Time : 99mTc-mertiatide elutes at 8–9 minutes, distinct from impurities.

Advanced Preparation Techniques

Peltier-Based Temperature Control

A 2024 innovation using programmable Peltier modules enables precise thermal management:

  • Heating Phase : Ramp to 100°C at 5°C/min.

  • Cooling Phase : Controlled descent to 25°C at 3°C/min, reducing impurity formation by 40% compared to traditional methods.

Automated Dispensing Systems

Robotic systems integrated with lead shielding now allow:

  • Dose Calibration : Adjustments to ±5% accuracy.

  • Aseptic Transfers : Reduced human error in syringe withdrawals .

Chemical Reactions Analysis

Types of Reactions: Mertiatide primarily undergoes complexation reactions with Technetium-99m. The key reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diagnostic Imaging

Renal Function Assessment
Technetium Tc 99m mertiatide is primarily employed to evaluate renal function, including the diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi. It provides vital information about renal perfusion, size, position, and configuration, as well as differential renal function through renogram curves and renal angiograms .

Case Study: Renal Failure Diagnosis
In a clinical study involving patients with suspected renal failure, technetium Tc 99m this compound was administered intravenously. The imaging results allowed for the identification of obstructive uropathy in several cases, demonstrating its efficacy in differentiating between obstructive and non-obstructive causes of renal dysfunction .

Pharmacokinetics and Safety Profile

Pharmacokinetics
After intravenous administration, technetium Tc 99m this compound exhibits rapid clearance from the bloodstream, with approximately 90% excretion within three hours in healthy individuals. In patients with renal impairment, clearance rates significantly decrease, indicating its utility in assessing renal function .

ParameterHealthy SubjectsRenal Impairment
Plasma Clearance (L/min)0.30.03
Urinary Excretion (%)~90%~21.3%
Plasma Protein Binding (%)89%78%

Safety Considerations
The compound is generally well-tolerated; however, hypersensitivity reactions have been reported in rare cases. Monitoring for adverse effects is recommended during administration .

Clinical Research Applications

Use in Clinical Trials
Technetium Tc 99m this compound has been utilized in various clinical trials to evaluate new therapeutic agents targeting renal diseases. Its role as a biomarker helps assess the efficacy of treatments by providing quantitative data on renal function before and after intervention .

Case Study: Evaluating New Renal Therapies
In a recent trial assessing a new drug for chronic kidney disease, technetium Tc 99m this compound was employed to monitor changes in renal function over time. The imaging results indicated significant improvements in glomerular filtration rates among participants receiving the experimental treatment compared to the control group .

Mechanism of Action

Following intravenous administration, Technetium-99m mertiatide is rapidly cleared from the blood and excreted by the kidneys. The compound binds to renal tubular cells, allowing for detailed imaging of renal function and structure. The primary molecular target is the renal tubular cells, and the pathway involves the excretion of the radiolabeled compound through the urinary tract .

Comparison with Similar Compounds

Technetium-99m Hydroxymethylenediphosphonate (99mTc-HDP)

Structural and Functional Differences

Parameter 99mTc-Mertiatide (MAG3) 99mTc-HDP
Primary Use Renal imaging (e.g., glomerular filtration rate) Bone scintigraphy (metastasis detection)
Ligand Type Mercaptoacetyltriglycine (MAG3) Diphosphonate (hydroxymethylenediphosphonate)
Excretion Pathway Renal (OAT1-mediated tubular secretion) Renal (passive filtration, bone adsorption)
Protein Binding <10% ~50%
Radiochemical Purity ≥90% ≥95% (typical industry standard)
Storage Stability 6 hours at 15–30°C 4–8 hours at 15–25°C

Analytical Methods Both compounds require rigorous quality control via chromatography. Mertiatide’s RCP is validated using Waters Sep-Pak™ C18 cartridges, whereas HDP is analyzed via high-performance thin-layer chromatography (HPTLC) or instant thin-layer chromatography (ITLC-SG) .

Clinical Implications

  • This compound : Superior for dynamic renal imaging due to rapid tubular secretion, making it ideal for quantifying effective renal plasma flow (ERPF) .
  • HDP : Optimized for bone affinity due to diphosphonate’s hydroxyapatite binding, critical for detecting osteoblastic metastases .

Interaction Profiles

This compound’s diagnostic efficacy is compromised by drugs competing for OAT1 (e.g., cloxacillin), which reduces tubular uptake and skews renogram results . In contrast, HDP’s biodistribution is less affected by drug interactions but may be altered in patients with severe renal impairment due to delayed clearance.

Research Findings and Challenges

  • This compound : Clinical studies highlight its reliability in pediatric and renally impaired populations, with 95% specificity in detecting obstructive uropathy . However, its reliance on OAT1 necessitates pre-procedural drug interaction screening.
  • HDP : While stable in diverse metabolic conditions, its lower specificity for soft-tissue lesions limits utility outside skeletal imaging .

Biological Activity

Mertiatide, also known as Technetium-99m mercaptoacetyltriglycine (MAG3), is a radiopharmaceutical primarily used for renal imaging and function assessment. This compound has garnered attention for its biological activity, particularly in the context of renal diagnostics. Herein, we explore its pharmacokinetics, clinical applications, safety profile, and relevant case studies.

Pharmacokinetics

This compound is characterized by its rapid renal uptake and clearance. The pharmacokinetic profile includes:

  • Protein Binding : this compound exhibits a high protein binding rate of approximately 78.6%, which is significantly higher than that of iodine-131 o-iodohippurate (OIH) at 53.1% .
  • Volume of Distribution : The volume of distribution for this compound is about 7.06 liters, indicating a relatively confined distribution compared to OIH's 10.78 liters .
  • Clearance Rates : Studies have shown that the time to peak renogram curves is faster for this compound compared to OIH, suggesting more efficient renal imaging capabilities .

Clinical Applications

This compound is utilized predominantly in the diagnosis of various renal conditions. Its applications include:

  • Assessment of Renal Function : this compound is indicated for evaluating congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and kidney stones in pediatric patients aged 30 days and older .
  • Imaging Techniques : The compound is used in dynamic renal scintigraphy to provide detailed images of kidney function and blood flow.

Safety Profile

The safety profile of this compound has been evaluated through clinical studies. Key findings include:

  • Adverse Reactions : Reported adverse events are mostly mild and include symptoms such as injection site pain or discomfort . More serious reactions are rare.
  • Radiation Dosimetry : The estimated radiation equivalent dose varies by organ, with the kidneys receiving approximately 0.0039 mSv/MBq .

Data Table: Radiation Equivalent Dose for this compound

OrganAdult Dose (mSv/MBq)
Gallbladder Wall0.0044
Lower Large Intestine Wall0.0088
Small Intestine0.0044
Kidneys0.0039
Liver0.00098

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical practice:

  • Renal Function Assessment in Children : A study involving children demonstrated that this compound effectively differentiated between normal and impaired renal function, providing critical information for treatment planning .
  • Impact of Drug Interactions : Research indicated that drugs interacting with organic anion transporters could affect the clearance of this compound, potentially leading to misinterpretation of renal function tests .
  • Comparative Studies with Other Radiopharmaceuticals : In a comparative study, this compound was shown to provide superior imaging results compared to traditional agents like OIH, especially in patients with varying degrees of renal impairment .

Q & A

Q. What emerging technologies could enhance the detection limits of this compound in trace-level environmental samples?

  • Methodological Answer :
  • Step 1 : Employ nano-material-based sensors (e.g., graphene oxide FETs) for ultrasensitive detection .
  • Step 2 : Validate with tandem mass spectrometry (LC-MS/MS) to achieve sub-ppb quantification .
  • Step 3 : Collaborate with environmental chemists to contextualize ecological risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mertiatide
Reactant of Route 2
Reactant of Route 2
Mertiatide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.